molecular formula C7H14ClNO B1435875 rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis CAS No. 1629784-77-5

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis

Cat. No.: B1435875
CAS No.: 1629784-77-5
M. Wt: 163.64 g/mol
InChI Key: QSYGFGDTZMQKHP-HHQFNNIRSA-N
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Description

Properties

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYGFGDTZMQKHP-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1OCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629784-77-5
Record name rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis, typically involves:

  • Formation of an imine intermediate from a furfural derivative and an amine.
  • Cyclization and hydrogenation steps to form the bicyclic octahydrofuro-pyridine core.
  • Conversion to the hydrochloride salt to improve stability and isolation.

This approach is consistent with methods used for related bicyclic nitrogen heterocycles and piperidine derivatives.

Preparation of Key Intermediates via Imine Formation and Cyclization

A closely related synthetic approach is described for tetrahydrothiophene and octahydrofuro fused pyridine derivatives, involving:

  • Step 1: Imine Formation
    Reactants such as furfural or formaldehyde with an appropriate amine (e.g., 2-thiophene ethylamine or furfurylamine) are combined in aqueous media at mild temperatures (50–55 °C) for extended periods (20–30 hours) to form imines. Extraction with organic solvents (e.g., dichloroethane) and washing with saturated saline yields purified imines.

  • Step 2: Cyclization and Salt Formation
    The imine is then treated with ethanolic hydrogen chloride (25–30% concentration) and heated (65–75 °C) for several hours (4–8 h) to induce cyclization and ring closure, forming the fused bicyclic structure. Activated carbon is added for purification, followed by cooling to 0–5 °C to precipitate the hydrochloride salt, which is filtered and dried to yield the final product.

This method is advantageous due to mild conditions, relatively few steps, and avoidance of gaseous HCl, reducing environmental impact and cost.

Catalytic Hydrogenation and Ring Rearrangement from Furfural

Recent catalytic methods have been developed for converting furfural, a bio-based platform chemical, into N-heterocyclic piperidines, which are structurally related to octahydrofuro-pyridines:

  • Using Ru-Co alloy catalysts supported on hydroxyapatite (HAP), furfural undergoes a cascade reaction involving amination to furfurylamine, hydrogenation to tetrahydrofurfurylamine (THFAM), and ring rearrangement to piperidine derivatives.

  • The reaction proceeds under mild conditions with high yields (up to 93%), with kinetic studies confirming THFAM as a key intermediate.

  • Density Functional Theory (DFT) calculations suggest that the catalyst facilitates ring opening and rearrangement steps critical for forming the bicyclic structure.

This catalytic approach offers a one-pot, efficient method to generate bicyclic N-heterocycles, potentially applicable to the synthesis of octahydrofuro-pyridine derivatives.

Optical Resolution and Enzymatic Hydrolysis for Stereochemistry Control

For the preparation of optically active isomers of octahydrofuro-pyridine derivatives, enzymatic resolution methods are employed:

  • Racemic intermediates such as dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates undergo enzymatic hydrolysis using lipases or esterases to yield optically enriched intermediates.

  • Subsequent acid treatment (e.g., aqueous HCl under reflux) and condensation steps convert these intermediates to the bicyclic octahydrofuro-pyridine core with high enantiomeric excess (>99%).

  • The process avoids racemization and allows for practical preparation of stereochemically pure compounds.

While this method focuses on optically active forms, it provides insight into the preparation of racemic mixtures by controlling reaction conditions and purification.

Summary Table of Preparation Conditions and Yields

Step Reactants / Conditions Temperature (°C) Time (h) Yield (%) Notes
Imine Formation Water, formaldehyde, 2-thiophene ethylamine 50–55 20–30 ~100 Extraction with dichloroethane, washing
Cyclization & Salt Formation Ethanolic HCl (25–30%), water, activated carbon 65–75 4–8 94.3 Cooling to 0–5 °C for crystallization
Catalytic Hydrogenation Furfural, NH3, H2, Ru-Co/HAP catalyst ~180 16 90 One-pot conversion via THFAM intermediate
Enzymatic Resolution Racemic dialkyl intermediates, lipase/esterase Ambient Variable >99 ee Followed by acid treatment for ring closure

Research Findings and Advantages

  • The imine formation and cyclization method is industrially favorable due to inexpensive raw materials, mild reaction conditions, and environmentally benign procedures without gaseous HCl or waste acid generation.

  • Catalytic hydrogenation routes from furfural provide sustainable access to bicyclic N-heterocycles with high selectivity and yields, leveraging bio-based feedstocks and advanced catalyst design.

  • Enzymatic resolution enables access to stereochemically pure compounds, important for pharmaceutical applications, with high enantiomeric excess and practical scalability.

Chemical Reactions Analysis

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : rac-(3aR,7aS)-Octahydrofuro[3,2-c]pyridine hydrochloride, cis
  • CAS Number : 1909293-84-0
  • Structural Features : The compound consists of a fused bicyclic system combining a pyridine ring and a tetrahydrofuran moiety. The "octahydro" designation indicates full saturation of the bicyclic structure, and the "cis" configuration refers to the spatial arrangement of substituents. The hydrochloride salt enhances solubility and stability for research applications.

Its structural complexity makes it a candidate for studying neurotransmitter analogs or heterocyclic drug intermediates .

Safety and Storage: Limited safety data (e.g., flash point, boiling point) are available in published sources. Storage recommendations typically align with standard laboratory protocols for hydrochloride salts, emphasizing dry, cool conditions .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and analogs from the provided evidence:

Compound Name CAS Number Molecular Formula Core Structure Key Substituents/Features Toxicity Data Availability Primary Use
This compound (Target) 1909293-84-0 Not reported Furo[3,2-c]pyridine Hydrochloride salt, cis stereochemistry Limited R&D
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone 946386-88-5 C₁₆H₁₈N₄ Indenopyrazole Cyclohexyl group, hydrazone side chain Not thoroughly studied Unspecified
rac-(3aR,7aS)-1-(Propan-2-yl)-imidazolidino[4,5-c]pyridin-2-one hydrochloride 1909293-64-6 C₉H₁₈ClN₃O Imidazolidino[4,5-c]pyridine Isopropyl group, ketone functional group Not reported Research chemicals
Rac-(3aR,6aS)-3a,6a-Dimethyl-thieno[3,4-c]pyrrole-2,2-dione hydrochloride Not reported Not reported Thieno[3,4-c]pyrrole Dimethyl groups, dione functional group Not available Supplier-specialized synthesis

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The furopyridine system in the target compound (oxygen-containing) contrasts with thienopyrrole (sulfur-containing; ) and imidazolidinopyridine (nitrogen-rich; ). The indenopyrazole backbone () lacks a fused oxygen heterocycle, instead incorporating a planar indene system, which may affect binding affinity in receptor studies.

Functional Group Impact: The hydrochloride salt in the target compound and ’s analog enhances aqueous solubility, critical for in vitro assays.

Toxicity and Safety: No compound in the evidence set has comprehensively documented toxicological profiles. The target compound and ’s indenopyrazole derivative explicitly note insufficient data .

Research Applications: The target compound and ’s analog are explicitly marked for research-only use, avoiding regulatory hurdles associated with human trials . ’s thienopyrrole derivative is marketed through specialized suppliers, suggesting niche applications in medicinal chemistry .

Biological Activity

The compound rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings on the biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
  • CAS Number : 1629784-77-5
  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 161.64 g/mol

Pharmacological Profile

The biological activity of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride has been explored in various studies, revealing multiple pharmacological effects:

  • Antidepressant Activity : Preliminary studies indicate that this compound exhibits potential antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : Research has suggested that this compound may provide neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
  • Analgesic Properties : Some studies have indicated that rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
  • Antimicrobial Activity : There is emerging evidence that this compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.

The exact mechanisms by which rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing the availability of these signaling molecules.
  • Modulation of Ion Channels : The compound could affect ion channel activity in neuronal cells, contributing to its neuroprotective and analgesic effects.

Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant-like effects of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride in a chronic mild stress model. Results showed significant reductions in despair-like behavior and increased locomotor activity compared to control groups.

Study 2: Neuroprotection Against Oxidative Stress

Research conducted on neuroblastoma cell lines demonstrated that treatment with this compound reduced markers of oxidative stress and apoptosis when exposed to neurotoxic agents. The study concluded that it could be a candidate for further development as a neuroprotective agent.

Study 3: Analgesic Activity

In a controlled trial evaluating the analgesic properties of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride using the formalin test in rats, significant reductions in pain response were observed at various dosages compared to placebo.

Data Summary Table

Biological ActivityFindingsReferences
AntidepressantReduced despair-like behavior in animal models
NeuroprotectiveDecreased oxidative stress markers
AnalgesicSignificant pain response reduction
AntimicrobialActivity against specific bacterial strains

Q & A

Q. What experimental frameworks are needed to study the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Perform enzyme inhibition assays (e.g., fluorogenic substrates) with human liver microsomes. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Analyze metabolites via high-resolution MS and compare with in silico predictions (e.g., MetaSite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis
Reactant of Route 2
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride, cis

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